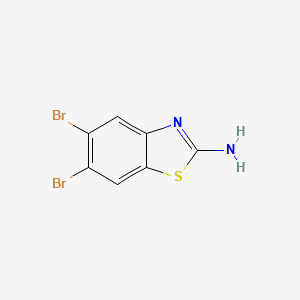
2-Amino-5,6-dibromobenzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5,6-dibromobenzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is a derivative of benzothiazole, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
作用機序
Target of Action
2-Amino-5,6-dibromobenzothiazole, also known as 5,6-Dibromobenzo[d]thiazol-2-amine, is a derivative of 2-aminobenzothiazole . Benzothiazoles are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . They exhibit a wide spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-dibromobenzothiazole typically involves the bromination of 2-aminobenzothiazole. One common method is the reaction of 2-aminobenzothiazole with bromine in an acetic acid solution, which results in the selective bromination at the 5 and 6 positions . Another method involves the use of silica-supported quinolinium tribromide as a brominating agent .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions
2-Amino-5,6-dibromobenzothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can form fused heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions
Bromination: Bromine in acetic acid or silica-supported quinolinium tribromide.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can have enhanced biological activities or different chemical properties .
科学的研究の応用
Medicinal Chemistry: It has shown promise in the development of drugs for treating cancer and infectious diseases.
Biological Research: The compound is used as a probe in biochemical assays and as a building block for synthesizing biologically active molecules.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other materials with specific properties.
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: The parent compound, which lacks the bromine substituents.
2-Amino-6-bromobenzothiazole: A monobrominated derivative.
2-Amino-5,6-dimethylbenzothiazole: A methyl-substituted derivative.
Uniqueness
2-Amino-5,6-dibromobenzothiazole is unique due to its specific bromine substitutions, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated or monobrominated counterparts .
生物活性
2-Amino-5,6-dibromobenzothiazole is a compound belonging to the benzothiazole family, which has garnered interest due to its diverse biological activities. Benzothiazole derivatives are known for their applications in medicinal chemistry, particularly in developing anti-cancer, anti-inflammatory, and antimicrobial agents. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the bromination of benzothiazole derivatives followed by amino group introduction. Various synthetic routes have been explored to optimize yield and purity. For instance, the reaction of 4-substituted anilines with potassium thiocyanate in the presence of bromine is a classic method for synthesizing substituted benzothiazoles .
Antimicrobial Activity
Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it possesses notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Antitumor Activity
Several studies have highlighted the potential antitumor properties of benzothiazole derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at specific phases .
Anti-inflammatory Activity
Anti-inflammatory properties have also been attributed to this compound. Research has shown that it can inhibit pro-inflammatory cytokines and mediators in various models of inflammation. This suggests its potential use as a therapeutic agent in treating inflammatory diseases .
Case Studies
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
特性
IUPAC Name |
5,6-dibromo-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXXRQMNZGDNJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)SC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80711086 |
Source


|
| Record name | 5,6-Dibromo-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80711086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127977-72-4 |
Source


|
| Record name | 5,6-Dibromo-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80711086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














